![molecular formula C20H17ClN4O2 B2545971 5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1192580-58-7](/img/structure/B2545971.png)
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole and pyrazole derivatives has been a subject of interest due to their potential biological activities. In the context of fungicidal activity, a series of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles were prepared and evaluated against Rhizoctonia solani, a major rice disease in China. The structure-activity relationships of these compounds were discussed, highlighting the fungicidal potential of specific derivatives . Another study focused on the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, which were characterized by various spectroscopic techniques and X-ray diffraction analysis . Additionally, a new series of 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives were synthesized through a cyclocondensation reaction and characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structures of these compounds were determined using various analytical techniques. For instance, the spatial structure of one of the novel oxadiazole derivatives was confirmed by X-ray diffraction analysis . Similarly, the structure of a synthesized 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was elucidated through spectral data and single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization and condensation reactions. For example, the preparation of steroidal pyrazoline and oxadiazole derivatives involved cyclization of cholest-5-en-3β-O-acetyl hydrazide using various reagents . The synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by a condensation/cyclisation reaction under reflux conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were investigated through their optical properties, such as UV-vis absorption and fluorescence spectral characteristics. The absorption maxima and emission spectra were found to vary depending on the substituents present in the compounds, and these properties were also influenced by solvent polarity . Additionally, the antimicrobial studies of the synthesized pyrazolyl-1,2,4-oxadiazole derivatives provided insights into their potential as antibacterial and antifungal agents .
Aplicaciones Científicas De Investigación
Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
1,3,4-Oxadiazole derivatives are recognized for their binding efficiency with different enzymes and receptors through weak interactions, leading to a wide range of bioactivities. These compounds have been extensively studied for their therapeutic potency across various medical conditions, demonstrating significant development value in medicinal chemistry. The research highlights the anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal potentials of 1,3,4-oxadiazole-based compounds. This comprehensive overview underscores the critical role these compounds play in developing new medicinal agents with improved activity and reduced toxicity, offering new avenues for rational drug design (Verma et al., 2019).
Synthetic Strategies and Biological Roles
Another area of interest is the synthesis and pharmacological evaluation of oxadiazole derivatives, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole forms. These derivatives have been shown to possess favorable physical, chemical, and pharmacokinetic properties that enhance their pharmacological activity. They exhibit a range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The paper by Wang et al. provides insights into the recent compounds containing oxadiazole rings published over the last three years, emphasizing the ongoing research efforts in organic synthesis, medicinal chemistry, and pharmacology to exploit these heterocycles' therapeutic potential (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, have found applications beyond pharmacology, such as in the development of chemosensors for metal ions. These compounds are valued for their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites, making them ideal for selective metal-ion sensing. The review by Sharma et al. discusses synthetic strategies for these derivatives and their applications in sensing, highlighting the mechanisms involved in metal-ion detection (Sharma et al., 2022).
Propiedades
IUPAC Name |
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-3-26-18-9-8-14(10-15(18)21)16-11-17(24-23-16)20-22-19(25-27-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATHBZIOEZHWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

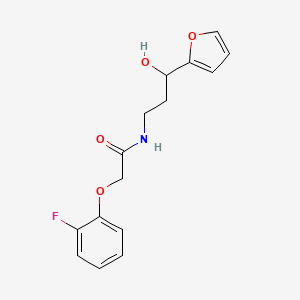
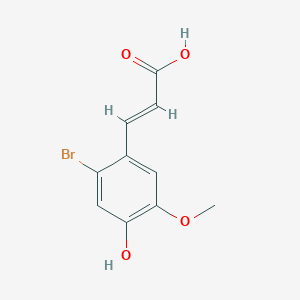
![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)
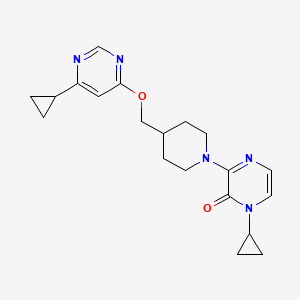

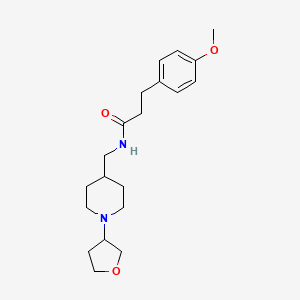
![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

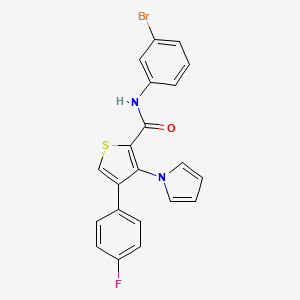
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)
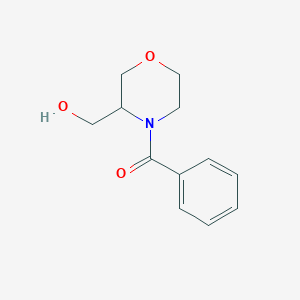
![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)